3-Methylpentan-3-yl benzoate
Description
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-methylpentan-3-yl benzoate |
InChI |
InChI=1S/C13H18O2/c1-4-13(3,5-2)15-12(14)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
QVYJOAOGGNUGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 3 Methylpentan 3 Yl Benzoate and Its Molecular Constituents
Reaction Pathways of Esterification Processes
The formation of 3-methylpentan-3-yl benzoate (B1203000), an ester, is a prime example of esterification. This process typically involves the reaction of a carboxylic acid (benzoic acid) with an alcohol (3-methylpentan-3-ol). The mechanism of this reaction is highly dependent on the catalytic conditions employed.
Catalytic Mechanisms in Benzoate Ester Formation
The synthesis of benzoate esters, including 3-methylpentan-3-yl benzoate, is commonly achieved through Fischer esterification. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed nucleophilic acyl substitution reaction involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. masterorganicchemistry.comblogspot.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The reaction is reversible, and to favor the formation of the ester, a large excess of the alcohol is often used as the solvent. masterorganicchemistry.comtcu.edulibretexts.org
Various acid catalysts can be employed, including sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com Solid acid catalysts, such as zirconium metal fixed with titanium, have also been developed to facilitate esterification, offering the advantage of being recoverable and reducing the production of acidic wastewater. mdpi.com The mechanism with a solid acid catalyst like ZT10 is thought to involve the binding of the catalyst to the carboxylate, followed by the dissociation of a hydrogen ion which then activates the carbonyl group for nucleophilic attack by the alcohol. mdpi.com
Alternative methods for benzoate ester synthesis involve the use of activating agents. For instance, carbonylimidazole derivatives, in the presence of pyridinium (B92312) salts, can acylate alcohols. This process is believed to involve both Brønsted acid and nucleophilic catalysis. organic-chemistry.org Additionally, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for the acylation of alcohols under base-free conditions. organic-chemistry.org
The following table summarizes various catalytic approaches for benzoate ester formation:
| Catalyst/Reagent | Mechanism Highlights | Reference |
| H₂SO₄ (Sulfuric Acid) | Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by the alcohol (Fischer Esterification). masterorganicchemistry.comblogspot.com | masterorganicchemistry.comblogspot.com |
| Solid Acid (e.g., Zr/Ti) | Binds to the carboxylate, releasing a proton to activate the carbonyl group. mdpi.com | mdpi.com |
| Carbonylimidazole/Pyridinium Salts | Involves both Brønsted acid and nucleophilic catalysis. organic-chemistry.org | organic-chemistry.org |
| DMAP·HCl | Acts as a recyclable catalyst for acylation under base-free conditions. organic-chemistry.org | organic-chemistry.org |
Cleavage and Decomposition Pathways of Benzoate Esters
The breakdown of benzoate esters can occur through several mechanistic routes, including hydrolysis and reductive cleavage. These pathways are crucial for understanding the stability and reactivity of these compounds.
Electrochemical Reduction and C-O Bond Cleavage Mechanisms of Benzoate Diesters
Hydrolysis Mechanisms of Tertiary Alkyl Esters, including Enzymatic Hydrolysis
The hydrolysis of esters, the reverse of esterification, can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis of alkyl benzoates can proceed through different mechanisms, such as AAl1 and AAc1, depending on the reaction conditions. rsc.org In the case of tertiary alkyl esters like this compound, the hydrolysis mechanism is influenced by the stability of the resulting tertiary carbocation.
Base-promoted hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. libretexts.org This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group and forming a carboxylic acid. The alkoxide then deprotonates the carboxylic acid. libretexts.org The use of t-butylamine in the presence of lithium bromide has been shown to mediate the hydrolysis of benzoate esters. The lithium ion is believed to activate the carbonyl group towards nucleophilic attack by the hydroxide ion.
Enzymatic hydrolysis offers a mild and selective method for cleaving ester bonds. For instance, Bacillus subtilis esterase (BS2) has been shown to be effective in the removal of certain ester protecting groups.
Regioselective C-O Bond Activation in Difluorovinyl Benzoates
The principles of C-O bond activation in benzoate esters are relevant to understanding their reactivity. While the provided outline specifies difluorovinyl benzoates, the general concept of activating the C-O bond for cleavage can be extended. The strength of the C-O bond and the stability of the potential leaving group are key factors. In the context of this compound, the tertiary nature of the alkyl group influences the C-O bond's susceptibility to cleavage.
Mechanisms of Reactions with 3-Methylpentan-3-ol (Precursor/Degradation Product)
3-Methylpentan-3-ol, being both a precursor for the synthesis of this compound and a potential product of its hydrolysis, undergoes several important reactions. wikipedia.orgatamanchemicals.com
One significant reaction of tertiary alcohols like 3-methylpentan-3-ol is dehydration. When heated with a catalyst such as alumina, 3-methylpentan-3-ol can undergo elimination to form an alkene. doubtnut.com The major product of this reaction is typically the most stable alkene, which in this case would be 3-methylpent-2-ene, following Zaitsev's rule. doubtnut.com
Furthermore, 3-methylpentan-3-ol can react with Grignard reagents. For instance, it can be prepared by reacting ethylmagnesium bromide with methyl acetate (B1210297) or butanone. wikipedia.orgatamanchemicals.com Conversely, the reaction of a Grignard reagent with an ester like methyl benzoate can lead to the formation of a tertiary alcohol, such as 3-phenyl-3-pentanol. libretexts.org This reaction proceeds through the initial formation of a ketone, which then reacts further with the Grignard reagent. libretexts.org
The following table outlines key reactions of 3-methylpentan-3-ol:
| Reactant(s) | Product(s) | Reaction Type | Reference |
| Heat, Alumina | 3-Methylpent-2-ene | Dehydration/Elimination | doubtnut.com |
| Ethylmagnesium bromide, Methyl acetate | 3-Methylpentan-3-ol | Grignard Reaction | wikipedia.orgatamanchemicals.com |
| Ethylmagnesium bromide, Butanone | 3-Methylpentan-3-ol | Grignard Reaction | wikipedia.org |
Computational and Theoretical Studies on 3 Methylpentan 3 Yl Benzoate and Tertiary Alkyl Benzoates
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for the detailed investigation of chemical reactions and molecular properties. These methods allow for the elucidation of electronic structure, reaction pathways, and transition states that are often difficult to probe experimentally.
Density Functional Theory (DFT) for Reaction Pathway Analysis and Transition State Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organic reactions, including the hydrolysis of esters. For tertiary alkyl benzoates, DFT calculations can map out the potential energy surface of reactions, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
While specific DFT studies on the reaction pathways of 3-methylpentan-3-yl benzoate (B1203000) are not extensively documented in the literature, the principles can be illustrated by analogy to other sterically hindered esters and related reactions. For instance, DFT has been employed to study the solvolysis of tertiary alkyl chlorides, which, like the hydrolysis of tertiary alkyl benzoates, can proceed through carbocation intermediates. These studies help in understanding the factors that stabilize or destabilize transition states.
In the context of ester hydrolysis, DFT can be used to model the transition state for both acid-catalyzed and base-catalyzed mechanisms. For a tertiary ester like 3-methylpentan-3-yl benzoate, the mechanism can shift between a bimolecular acyl-oxygen cleavage (AAC2) and a unimolecular alkyl-oxygen cleavage (AAL1) pathway, depending on the reaction conditions and the stability of the resulting tertiary carbocation. DFT calculations can predict the activation energies for both pathways, thus determining the favored mechanism. For example, in the hydrolysis of other esters, DFT calculations have been used to model the tetrahedral intermediate in the AAC2 pathway and the structure of the carbocation and leaving group in the AAL1 pathway.
A study on the Pd-catalyzed dual hydroamination of cycloheptatriene (B165957) utilized DFT calculations to reveal a nonclassical oxidative addition-reductive elimination mechanism. This highlights the capability of DFT to elucidate complex reaction pathways and transition states, which could be analogously applied to reactions involving tertiary alkyl benzoates. acs.org
Analysis of Energy Differences and Stereochemical Outcomes
A significant application of QM calculations is the prediction of energy differences between various conformers, isomers, and transition states, which directly relates to the stereochemical outcome of a reaction. For chiral molecules, understanding the factors that control stereoselectivity is crucial.
In the absence of specific data for this compound, we can consider computational studies on other chiral and sterically hindered systems. For example, DFT calculations have been used to investigate the stereoselectivity of reactions involving tertiary boronic esters. These studies have shown that the energy difference between diastereomeric transition states, which dictates the stereochemical outcome, is influenced by steric interactions between the bulky substituents. rsc.org By calculating the energies of the different transition state structures leading to different stereoisomers, the enantiomeric or diastereomeric excess can be predicted.
The following table illustrates the type of data that can be obtained from such computational studies, using hypothetical energy differences for a generic tertiary ester to demonstrate the principle.
| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |
| TS-(R) | 0.0 | (R)-enantiomer |
| TS-(S) | 1.5 | |
| TS-syn | 0.0 | syn-diastereomer |
| TS-anti | 2.0 |
This table is illustrative and does not represent experimental data for this compound.
Such analyses are critical in designing stereoselective syntheses. Computational studies on the lithiation-substitution of tertiary amines have demonstrated that DFT calculations can rationalize and predict the observed stereoselectivity by comparing the energies of different diastereomeric intermediates and transition states. researchgate.net
Computational Studies on Chemical Properties and Stability
For tertiary alkyl benzoates, DFT calculations can provide insights into the stability of the ester bond and the relative stability of different conformers. The stability of the 3-methylpentan-3-yl carbocation, which would be formed in an AAL1 hydrolysis mechanism, can be computationally assessed and compared to other tertiary carbocations.
Furthermore, computational studies can explore the impact of substituents on the benzoate ring on the electronic properties and stability of the molecule. While specific data for this compound is scarce, studies on other aromatic compounds provide a framework for how such analyses are conducted. For example, DFT has been used to calculate the rotational barriers in halogenated aromatic alcohols, showing how substituents influence conformational stability. nih.gov
Molecular Modeling and Simulation Approaches
Alongside QM methods, molecular modeling and simulation techniques, often based on classical mechanics (molecular mechanics), provide a complementary approach to studying the conformational landscape and structure-reactivity relationships of molecules like this compound.
Conformational Analysis
The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and chemical properties. Molecular mechanics (MM) methods are particularly well-suited for exploring the potential energy surface of large molecules to identify stable conformers. youtube.com
For this compound, a full conformational analysis would involve the systematic rotation of all rotatable bonds, particularly the C-O ester bond and the bonds within the 3-methylpentyl group. The steric bulk of the tertiary alkyl group significantly influences the preferred conformations. The rotation around the bond connecting the tertiary carbon to the ester oxygen and the rotation of the benzoate group itself are subject to considerable steric hindrance.
Computational studies on the rotational barriers in carbamates and other amides, which share some structural similarities with esters, have been performed using both NMR and DFT, providing insight into the energetic penalties of different conformations. colostate.edumdpi.com For this compound, one would expect that the molecule adopts conformations that minimize the steric clash between the ethyl and methyl groups of the pentyl moiety and the phenyl ring of the benzoate group.
A hypothetical conformational analysis might yield a potential energy profile for rotation around the C-O bond, as illustrated in the table below.
| Dihedral Angle (Ph-C-O-C) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | 5.0 | Eclipsed (High Energy) |
| 60° | 1.0 | Gauche (Local Minimum) |
| 120° | 4.5 | Eclipsed (High Energy) |
| 180° | 0.0 | Anti (Global Minimum) |
This table is for illustrative purposes to show the type of data generated from a conformational analysis and is not based on specific calculations for this compound.
Structure-Reactivity Relationships from Computational Data
By combining data from QM and MM calculations, it is possible to establish quantitative structure-reactivity relationships (QSAR). These relationships correlate calculated molecular descriptors with experimentally observed reactivity.
For tertiary alkyl benzoates, computational data can be used to develop models that predict reaction rates or equilibrium constants. For example, the calculated energy of the LUMO can be correlated with the susceptibility of the ester to nucleophilic attack. Similarly, the calculated stability of the carbocation intermediate in an AAL1 reaction can be correlated with the rate of solvolysis.
While a specific QSAR study for this compound is not available, research on other series of compounds demonstrates the approach. For instance, computational analysis has been used to explore the chemical space of natural compounds interacting with sulfotransferases, linking molecular descriptors to biological activity. mdpi.comnih.gov In a similar vein, the stereoselectivity of enzymatic reactions involving chiral esters has been rationalized and predicted using molecular modeling. mdpi.com These examples showcase the potential of computational methods to derive meaningful structure-reactivity relationships that can guide the synthesis and application of complex molecules like this compound.
Theoretical Descriptors and Property Analysis
Computational and theoretical studies offer profound insights into the intrinsic properties of molecules, elucidating their behavior and reactivity from a quantum mechanical perspective. For this compound and related tertiary alkyl benzoates, these investigations are crucial for understanding their electronic structure, which in turn governs their chemical properties.
Analysis of Electronic Properties (e.g., HOMO, LUMO, global hardness, electrophilicity)
The electronic properties of a molecule are fundamental to its reactivity and stability. Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful toolkit for quantifying these characteristics. Key descriptors derived from these calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), global hardness (η), and the global electrophilicity index (ω).
Frontier Molecular Orbitals: HOMO and LUMO
The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a pivotal role in chemical reactions. ijarset.com The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, making it the site of nucleophilic character. Conversely, the LUMO is the innermost orbital devoid of electrons and signifies the molecule's ability to accept electrons, thus indicating its electrophilic character. scielo.org.mx
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ijarset.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ijarset.com Conversely, a small HOMO-LUMO gap indicates a molecule is more prone to chemical reactions. ijarset.com
Global Reactivity Descriptors
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further characterize a molecule's reactivity.
Global Hardness (η): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. ijarset.comresearchgate.net It is calculated as half of the HOMO-LUMO energy gap. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity. ijarset.com
Global Softness (S): The inverse of global hardness is global softness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive. ijarset.com
Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons. ijarset.com
Global Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.comresearchgate.net It is a valuable tool for rationalizing the reactivity in many organic reactions. researchgate.net
To illustrate these concepts, the following table presents theoretical data for related molecules, calculated using DFT methods.
| Compound Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Hardness (η) | Electrophilicity Index (ω) |
| Benzoic Acid | -7.58 | -1.23 | 6.35 | 3.175 | 1.35 |
| tert-Butyl Benzoate | - | - | - | - | - |
| Quinoline | -6.646 | -1.816 | 4.83 | 2.415 | - |
Data for Benzoic Acid is derived from DFT calculations at the B3LYP/6-311++G(2d,p) level of theory. vjst.vn Data for Quinoline is from DFT studies at the B3LYP/6-31+G(d,p) basis set. scirp.orgresearchgate.net A comprehensive computational study providing these specific electronic properties for tert-butyl benzoate and this compound was not identified in the reviewed literature.
The steric bulk of the tertiary alkyl group in this compound is expected to have a notable effect on its electronic properties. This steric hindrance can influence the planarity of the molecule and, consequently, the conjugation between the benzene (B151609) ring and the ester group, which would be reflected in the HOMO and LUMO energy levels.
Advanced Analytical Techniques for Characterization and Purity Assessment in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Methylpentan-3-yl benzoate (B1203000). By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Identification and Byproduct Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of 3-Methylpentan-3-yl benzoate and the characterization of potential byproducts from its synthesis. Both ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the 3-methylpentan-3-yl group. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The aliphatic protons will resonate in the upfield region (δ 0.5-2.0 ppm). The integration of these signals provides a ratio of the number of protons in each unique chemical environment.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers complementary information by showing a signal for each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester group (around 165-175 ppm), the aromatic carbons (around 125-135 ppm), the quaternary carbon of the alkyl group bonded to the oxygen (around 80-90 ppm), and the various methyl and methylene (B1212753) carbons of the 3-methylpentan-3-yl group (in the upfield region). The chemical shifts of the carbon atoms in the 3-methylpentane (B165638) portion of the molecule can be compared to known values for 3-methylpentane itself. docbrown.info
Byproducts from the synthesis, such as unreacted starting materials (e.g., benzoic acid and 3-methyl-3-pentanol) or side-products from elimination reactions (e.g., 3-methyl-2-pentene), would present their own unique sets of signals in both ¹H and ¹³C-NMR spectra, allowing for their identification and quantification relative to the main product.
Predicted ¹H-NMR and ¹³C-NMR Data for this compound:
Predicted ¹H-NMR: A predicted spectrum would likely show multiplets for the aromatic protons and distinct signals for the methyl and ethyl groups of the tertiary alkyl chain.
Predicted ¹³C-NMR: A predicted spectrum would show the characteristic ester carbonyl peak, aromatic peaks, and aliphatic peaks corresponding to the unique carbon environments in the 3-methylpentan-3-yl group.
Mass Spectrometry (MS) and Hyphenated Techniques for Impurity Profiling and Metabolite Identification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for separating and identifying trace impurities.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern is predictable based on the structure. Key fragments would likely include:
The benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often a very stable and abundant fragment for benzoate esters. docbrown.info
Fragments arising from the loss of the entire 3-methylpentan-3-yl group.
Fragments resulting from the cleavage and rearrangement of the 3-methylpentan-3-yl cation, similar to the fragmentation observed for 3-methylpentane itself, with characteristic ions at m/z 57 and 71. docbrown.info
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), allows for the determination of the elemental composition of the parent molecule and its fragments with very high accuracy. This is invaluable for confirming the identity of the product and for identifying unknown impurities and potential metabolites in biological studies, even at very low concentrations.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Significance |
| 206 | [C₁₃H₁₈O₂]⁺ | Molecular Ion |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, characteristic of benzoate esters |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 85 | [C₆H₁₃]⁺ | 3-Methylpentan-3-yl cation |
| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl group |
| 29 | [C₂H₅]⁺ | Loss of an ethyl group from the alkyl chain |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands that confirm its identity.
Key expected absorption bands include:
A strong absorption band around 1720-1740 cm⁻¹ , corresponding to the C=O (carbonyl) stretching vibration of the ester group.
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ .
Aliphatic C-H stretching vibrations from the 3-methylpentan-3-yl group will be observed in the range of 2850-3000 cm⁻¹ . docbrown.info
C-O stretching vibrations of the ester group will show strong absorptions in the region of 1100-1300 cm⁻¹ .
Bending vibrations for the aromatic ring (C=C) will be present in the fingerprint region, typically around 1450-1600 cm⁻¹ .
The presence of all these characteristic bands provides strong evidence for the successful synthesis of this compound. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the absence of unreacted alcohol or carboxylic acid starting materials.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3030 | C-H stretch | Aromatic |
| 2850-3000 | C-H stretch | Aliphatic |
| 1720-1740 | C=O stretch | Ester |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1100-1300 | C-O stretch | Ester |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies
Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a specialized technique that detects species with unpaired electrons, such as free radicals. While not a routine characterization method for a stable molecule like this compound, it could be employed in specific research contexts. For instance, if the compound were subjected to conditions that could induce homolytic cleavage of a bond, such as high-energy radiation or reaction with radical initiators, EPR could be used to detect and characterize the resulting radical species. There is, however, no readily available literature to suggest that this compound is commonly studied using this technique.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from a reaction mixture and for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally labile compounds like this compound. It is widely used for both qualitative and quantitative analysis.
A typical HPLC method for this compound would involve a reversed-phase setup, likely using a C18 stationary phase. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water or a buffer would be used to elute the compound from the column. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the benzoate moiety is a strong chromophore.
Reaction Monitoring: By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, the progress of the synthesis of this compound can be monitored. The disappearance of starting materials and the appearance of the product peak can be tracked to determine the optimal reaction time.
Purity Assessment: A high-resolution HPLC separation can resolve the product peak from those of impurities. The purity of a sample can be determined by calculating the area of the product peak as a percentage of the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. This allows for the precise determination of the concentration of this compound in a sample. myfoodresearch.comresearchgate.net
Interactive Data Table: Typical HPLC Parameters for the Analysis of Alkyl Benzoates
| Parameter | Typical Condition |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient or isocratic mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatile Product and Byproduct Analysis
Gas Chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and thermally stable compounds, making it exceptionally well-suited for monitoring the synthesis of this compound. This method is crucial for assessing the conversion of reactants, quantifying the yield of the desired ester, and identifying volatile byproducts that may compromise the purity of the final product. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information about the components of a sample. wiley-vch.descielo.brresearchgate.net
The synthesis of this compound typically involves the esterification of benzoic acid with 3-methyl-3-pentanol (B165633). Due to the sterically hindered nature of the tertiary alcohol, this reaction can be prone to side reactions, primarily dehydration of the alcohol, leading to the formation of various alkenes. quizlet.comchegg.com These alkenes are volatile and can be readily detected and quantified using GC.
Detailed Research Findings:
While specific research focusing exclusively on the GC analysis of this compound is limited, extensive studies on the analysis of other alkyl benzoates and the products of tertiary alcohol reactions provide a strong basis for establishing analytical protocols. wiley-vch.deresearchgate.netyoutube.com Research on the esterification of other tertiary alcohols confirms that dehydration is a significant competing reaction, leading to the formation of isomeric alkenes. quizlet.comchegg.com For 3-methyl-3-pentanol, the expected volatile byproducts from dehydration would include 3-methyl-2-pentene and 2-ethyl-1-butene.
A typical GC analysis of the reaction mixture for the synthesis of this compound would involve dissolving a sample in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, and injecting it into the GC system. The separation would be achieved on a capillary column with a non-polar or medium-polarity stationary phase.
Interactive Data Table: Representative GC Parameters for Analysis of this compound and Potential Volatile Byproducts
| Parameter | Value | Purpose |
| Column | DB-5ms (or equivalent) | Provides good separation of non-polar to moderately polar compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without degradation. |
| Oven Program | Initial 60°C, ramp to 280°C | Separates volatile byproducts from the main product and starting materials. |
| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for quantitative analysis of organic compounds. |
| Carrier Gas | Helium or Hydrogen | Provides efficient transport of analytes through the column. |
The resulting chromatogram would display distinct peaks for the solvent, unreacted 3-methyl-3-pentanol, any alkene byproducts, unreacted benzoic acid (if derivatized to be volatile), and the desired product, this compound. The retention times of these compounds would be characteristic under the specified GC conditions, and the peak areas would be proportional to their concentrations, allowing for quantitative assessment of the reaction progress and product purity.
Techniques for Impurity Identification and Determination
Beyond the volatile byproducts, a comprehensive purity assessment of this compound requires the identification and quantification of a broader range of potential impurities. These can originate from the starting materials, side reactions, or subsequent degradation. The combination of chromatographic separation with powerful detection techniques is essential for this purpose. organic-chemistry.org
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the definitive identification of unknown impurities. researchgate.net As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, which can be compared against spectral libraries for positive identification. researchgate.net
Detailed Research Findings:
For a compound like this compound, potential impurities could include:
Unreacted Starting Materials: Benzoic acid and 3-methyl-3-pentanol.
Dehydration Products: Isomers of methyl-pentene from the tertiary alcohol.
Byproducts from the Catalyst: If an acid catalyst is used, it may promote other side reactions.
Impurities from Starting Materials: The purity of the initial benzoic acid and 3-methyl-3-pentanol will directly impact the purity of the final product. cir-safety.org
The determination of non-volatile impurities, such as residual benzoic acid or catalytic residues, might require derivatization to make them amenable to GC analysis or the use of alternative techniques like High-Performance Liquid Chromatography (HPLC).
Interactive Data Table: Potential Impurities in the Synthesis of this compound and their Method of Detection
| Impurity | Chemical Formula | Origin | Primary Analytical Technique |
| Benzoic Acid | C₇H₆O₂ | Unreacted starting material | HPLC or GC (after derivatization) |
| 3-Methyl-3-pentanol | C₆H₁₄O | Unreacted starting material | GC-MS, GC-FID |
| 3-Methyl-2-pentene | C₆H₁₂ | Dehydration of 3-methyl-3-pentanol | GC-MS, GC-FID |
| 2-Ethyl-1-butene | C₆H₁₂ | Dehydration of 3-methyl-3-pentanol | GC-MS, GC-FID |
In practice, a multi-technique approach is often employed for complete characterization. For instance, while GC-MS is excellent for identifying volatile organic impurities, techniques like Karl Fischer titration would be used to determine the water content, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would confirm the structure of the final product and help identify any major structural impurities.
Derivatization Strategies in Chemical Research Contexts
Methods for Enhancing Analytical Detectability and Selectivity
In analytical chemistry, particularly for chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy to improve the volatility, thermal stability, and detectability of analytes. jst.go.jplibretexts.org While 3-Methylpentan-3-yl benzoate (B1203000) itself is a derivative of 3-methylpentan-3-ol, the principles of derivatization are central to the analysis of this precursor alcohol and similar compounds.
Alcohols, especially those with low volatility or poor detector response, are frequently derivatized before analysis. libretexts.org Common methods include silylation, acylation, and alkylation. libretexts.org For instance, the precursor, 3-methylpentan-3-ol, could be derivatized to enhance its detection by GC-Mass Spectrometry (GC-MS). osti.gov Acylation, the process of introducing an acyl group, is a relevant example. The formation of 3-Methylpentan-3-yl benzoate is itself an acylation reaction (specifically, benzoylation). This process converts the polar alcohol into a less polar, more volatile ester that is amenable to GC analysis.
Furthermore, introducing specific functional groups can significantly enhance detectability. mdpi.com For HPLC with UV-Visible detection, derivatization often involves adding a "tag" with a strong chromophore to the analyte. libretexts.org The benzoyl group in this compound already provides a UV-active chromophore (the phenyl group), making it suitable for HPLC-UV analysis. If even greater sensitivity is required, a derivatizing agent containing a more extensive conjugated system or a fluorophore could be used in place of benzoic acid to form a different ester. For example, reacting 3-methylpentan-3-ol with a reagent like dansyl chloride would yield a highly fluorescent derivative, enabling ultra-sensitive detection.
Table 1: Common Derivatization Approaches for Alcohols to Enhance Analytical Detectability
Stable Isotope-Coded Derivatization Reagents in Quantitative Analysis
Stable Isotope-Coded Derivatization (ICD) is a powerful technique in quantitative mass spectrometry for metabolomics and proteomics. nih.govroyalsocietypublishing.org The core principle involves using a derivatizing reagent that exists in two forms: a "light" version containing naturally abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) and a "heavy" version where one or more of these atoms are replaced with a stable heavy isotope (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O). nih.govnih.gov
When analyzing a sample, it is mixed with a known amount of an internal standard that has been derivatized with the heavy reagent, while the target analyte in the sample is derivatized with the light reagent. The two derivatives are chemically identical but have a distinct mass difference, allowing for their simultaneous detection and precise quantification by MS. jst.go.jp This approach effectively minimizes matrix effects and corrects for variations in sample preparation and instrument response. nih.gov
In the context of this compound, an ICD strategy could be designed in several ways. For instance, to quantify the precursor alcohol (3-methylpentan-3-ol), one could use a mixture of normal benzoic acid (light reagent) and a stable isotope-labeled version, such as ¹³C₆-benzoic acid or benzoic acid containing ¹⁸O in the carboxyl group (heavy reagent).
Light Derivative: 3-methylpentan-3-ol + C₆H₅COOH → this compound
Heavy Derivative: 3-methylpentan-3-ol + ¹³C₆H₅COOH → 3-Methylpentan-3-yl [¹³C₆]-benzoate
Table 2: Hypothetical Stable Isotope-Coded Derivatization for 3-Methylpentan-3-ol
Derivatization for Mechanistic Probes
Beyond enhancing analytical performance, derivatization serves as a critical tool for probing reaction mechanisms. copernicus.org By converting a functional group into a derivative with specific properties (e.g., a fluorescent tag, a spin label, or a group with a unique spectroscopic signature), researchers can track the molecule's behavior, investigate binding interactions, or elucidate transformation pathways. nih.govresearchgate.net
The formation of this compound from 3-methylpentan-3-ol and an activated benzoic acid (like benzoyl chloride) can be studied as a model reaction for the esterification of sterically hindered tertiary alcohols. The rate of this derivatization reaction, compared to that of less hindered primary or secondary alcohols, can provide quantitative data on steric effects in acylation reactions.
Furthermore, the benzoate ester itself can act as a "mechanistic probe." For example, if this compound were synthesized with an isotopic label (e.g., ¹⁸O) at the carbonyl oxygen, it could be used to study the mechanism of ester hydrolysis. By analyzing the distribution of the ¹⁸O label in the products (benzoic acid and 3-methylpentan-3-ol) after hydrolysis under acidic or basic conditions, one can distinguish between different acyl-oxygen or alkyl-oxygen cleavage pathways. This classic mechanistic experiment confirms the pathway of nucleophilic acyl substitution.
Chemoselective probes, which involve covalent binding to a solid support for separation and enrichment, can also be considered a form of derivatization for mechanistic studies. researchgate.net A resin functionalized with a benzoic acid derivative could be used to selectively capture and immobilize tertiary alcohols from a complex mixture, allowing for the study of selective binding or competitive reactions.
Environmental Fate and Biodegradation of Benzoate Esters
Aerobic Degradation Pathways of Benzoate (B1203000)
In the presence of oxygen, microorganisms employ several strategies to degrade benzoate. These pathways typically involve the initial hydroxylation of the aromatic ring, followed by ring cleavage. csic.es The classical aerobic degradation of benzoate in bacteria involves the production of catechol, which is then further metabolized. csic.esnih.gov
The ortho, or intradiol, cleavage pathway is a major route for the aerobic catabolism of benzoate. researchgate.net This pathway involves the cleavage of the aromatic ring of catechol, an intermediate of benzoate degradation, between the two hydroxyl groups. researchgate.netresearchgate.net In Pseudomonas putida, the degradation of benzoate via the β-ketoadipate pathway, which is an ortho-cleavage pathway, has been extensively studied. nih.gov This pathway ultimately converts benzoate into intermediates of the central metabolism, such as succinate (B1194679) and acetyl-CoA. nih.gov
Alternatively, the meta, or extradiol, cleavage pathway can be utilized for benzoate degradation. researchgate.net This pathway involves the cleavage of the catechol ring adjacent to one of the hydroxyl groups. researchgate.net Some bacteria, such as Pseudomonas putida, can possess both ortho and meta cleavage pathways, allowing for metabolic flexibility in the degradation of aromatic compounds. researchgate.net
Aerobic Benzoate Degradation Pathways
| Pathway | Cleavage Site | Key Intermediate | End Products |
|---|---|---|---|
| Ortho Cleavage (β-ketoadipate pathway) | Between hydroxyl groups of catechol | β-ketoadipate | Succinate, Acetyl-CoA |
| Meta Cleavage | Adjacent to a hydroxyl group of catechol | 2-hydroxymuconic semialdehyde | Pyruvate, Acetaldehyde |
The aerobic degradation of benzoate is facilitated by a suite of specialized enzymes, with dioxygenases playing a pivotal role.
Benzoate 1,2-dioxygenase: This enzyme initiates the degradation process by catalyzing the dihydroxylation of benzoate to form 1,2-dihydroxycyclohexa-3,5-diene-1-carboxylate. wikipedia.org It is a multi-component enzyme system that uses NADH and molecular oxygen. wikipedia.orgacs.org
Catechol 1,2-dioxygenase: This enzyme is central to the ortho cleavage pathway, breaking the bond between the two hydroxyl groups of catechol. nih.gov
Catechol 2,3-dioxygenase: This enzyme is a key component of the meta cleavage pathway, cleaving the aromatic ring adjacent to a hydroxyl group.
Protocatechuate 3,4-dioxygenase: In some pathways, benzoate is converted to protocatechuate, which is then cleaved by this dioxygenase. nih.gov
Gentisate 1,2-dioxygenase: This enzyme is involved in pathways where benzoate is metabolized via gentisate. nih.gov
Anaerobic Degradation Pathways of Benzoate
In the absence of oxygen, a different set of metabolic strategies is employed by microorganisms to break down benzoate. A central and unifying feature of anaerobic aromatic degradation is the formation of benzoyl-coenzyme A (benzoyl-CoA). researchgate.netoup.com This activation step is crucial for the subsequent reductive steps that destabilize the aromatic ring. oup.com
While a CoA-dependent epoxide pathway for the aerobic degradation of benzoate has been identified in some bacteria like Azoarcus evansii and Comamonas testosteroni, this pathway involves the formation of 2,3-epoxybenzoyl-CoA. nih.govnih.govresearchgate.net This aerobic hybrid pathway incorporates features of both classical aerobic and anaerobic pathways, starting with the CoA-dependent activation of benzoate but requiring molecular oxygen for the dearomatization step. csic.esnih.gov The epoxide is then hydrolyzed, leading to ring cleavage. nih.govethz.ch Currently, there is a lack of substantial evidence in the provided search results for a distinct Coenzyme A (CoA)-dependent epoxide pathway operating under strictly anaerobic conditions for benzoate degradation. The predominant anaerobic route proceeds via reductive pathways.
The anaerobic metabolism of benzoate universally proceeds through the central intermediate, benzoyl-CoA. oup.comoup.com The process begins with the activation of benzoate to benzoyl-CoA by the enzyme benzoate-CoA ligase. nih.govfrontiersin.org
The core of the anaerobic pathway involves the reduction of the benzoyl-CoA aromatic ring. In denitrifying and phototrophic bacteria, this is typically initiated by the enzyme benzoyl-CoA reductase, a two-electron reduction that yields a cyclic dienoyl-CoA. oup.comoup.com This crucial step is often energy-dependent, requiring the hydrolysis of ATP. oup.com Following the initial reduction, the pathway varies among different bacterial species. For instance, in Thauera aromatica, the cyclic diene is hydrated, while in Rhodopseudomonas palustris, it is further reduced. oup.com These initial steps are followed by a series of reactions analogous to β-oxidation, leading to the opening of the ring and eventual conversion to central metabolites like acetyl-CoA. nih.gov
The regulation of these anaerobic degradation pathways is complex. The expression of the genes encoding the necessary enzymes is often induced by the presence of benzoate or its metabolic intermediates, such as benzoyl-CoA. oup.com These regulatory networks ensure that the degradative machinery is produced only when needed. Furthermore, there can be cross-regulation between aerobic and anaerobic benzoate degradation pathways in facultative anaerobes. csic.esnih.gov
Key Enzymes in Anaerobic Benzoate Degradation
| Enzyme | Function | Pathway Step |
|---|---|---|
| Benzoate-CoA ligase | Activates benzoate to benzoyl-CoA | Initial activation |
| Benzoyl-CoA reductase | Reduces the aromatic ring of benzoyl-CoA | Dearomatization |
Syntrophic Metabolism in Anaerobic Degradation
Under anoxic conditions, such as those found in sediments and some wastewater treatment systems, the degradation of benzoate and its derivatives often relies on syntrophic relationships between different microbial species. oup.comnih.govoup.com Syntrophism is a form of mutualistic interaction where two or more microorganisms cooperate to degrade a substance that neither can break down alone. nih.gov In the context of benzoate degradation, one group of bacteria, often referred to as fermenting bacteria (e.g., Syntrophus species), carries out the initial breakdown of the aromatic ring. oup.comoup.com This process, however, produces intermediates like acetate (B1210297), hydrogen gas (H₂), and carbon dioxide (CO₂), which can accumulate and inhibit the initial fermentation. oup.comoup.comnih.gov
This is where the syntrophic partners, typically methanogenic archaea or sulfate-reducing bacteria, play a crucial role. oup.comoup.com These organisms consume the acetate and hydrogen produced by the fermenting bacteria, keeping their concentrations low and thus making the initial breakdown of benzoate thermodynamically favorable. nih.govnih.gov For instance, the conversion of benzoate to biogas (methane) was reported as early as 1934 under methanogenic conditions. oup.com This interspecies hydrogen transfer is a cornerstone of anaerobic benzoate degradation. nih.gov
The process begins with the activation of benzoate to its coenzyme A (CoA) ester, benzoyl-CoA. oup.comnih.gov This is a common central intermediate in the anaerobic metabolism of a wide array of aromatic compounds. oup.comethz.chfrontiersin.org The aromaticity of the benzoyl-CoA is then broken by reduction, followed by hydrolytic ring cleavage. oup.com In some cases, such as with Syntrophus aciditrophicus, the degradation of benzoate to acetate and H₂ only occurs when it is co-cultured with a hydrogen-consuming partner. nih.gov
Microbial Communities and Degradation Efficiency
The efficiency of benzoate ester biodegradation is highly dependent on the composition of the microbial community and various environmental parameters.
A diverse range of microorganisms capable of degrading benzoate has been identified and isolated from various environments. nih.govresearchgate.net Among the most well-studied are bacteria from the genus Pseudomonas. nih.gov Species like Pseudomonas putida are known for their metabolic versatility and have been shown to degrade benzoate through different pathways. nih.govnih.gov For example, Pseudomonas sp. SCB32, isolated from soil, demonstrates a high capacity for benzoic acid degradation. nih.gov
Other notable benzoate-degrading bacteria include species from the genera Syntrophus, Streptomyces, Azoarcus, and Thauera. ethz.chnih.gov For instance, Azoarcus evansii and Thauera aromatica are key model organisms for studying anaerobic benzoate degradation. ethz.ch Spore-forming sulfate-reducing bacteria, such as Desulfotomaculum sapomandens, have also been isolated and shown to degrade aromatic compounds like benzoate. ird.froup.com Even halophilic archaea, such as members of the class Halobacteria, have been found in high-salinity environments with the ability to break down benzoate. nih.gov The isolation and characterization of these microorganisms are crucial for understanding their metabolic capabilities and optimizing their use in bioremediation. researchgate.net
The rate and extent of benzoate biodegradation are significantly influenced by several environmental factors.
pH: The optimal pH for benzoate degradation by many microorganisms, such as Pseudomonas sp. SCB32, is around neutral (pH 7.0). nih.gov However, effective degradation can often occur over a broader pH range, for instance, from 5.0 to 9.0 for strain SCB32. nih.gov
Temperature: Temperature plays a critical role, with an optimal temperature for degradation often observed. For Pseudomonas sp. SCB32, the ideal temperature for degrading benzoic acid was found to be 30°C. nih.gov Temperatures that are too high (e.g., 40°C) or too low (e.g., 20°C) can be unfavorable for microbial growth and degradation activity, leading to a significant drop in the degradation rate. nih.gov
Substrate Concentration: The concentration of the benzoate ester itself can impact the degradation process. While a certain concentration is required for microbial growth, excessively high concentrations can be inhibitory. For Pseudomonas sp. SCB32, the optimal degradation rate was observed at a benzoic acid concentration of 800 mg L⁻¹. nih.gov At higher concentrations (1000 or 1200 mg L⁻¹), the degradation rate decreased significantly. nih.gov This substrate inhibition is a known phenomenon; for example, Pseudomonas putida ATCC 49451 showed inhibition at benzoate concentrations above 500 mg L⁻¹. nih.gov
The table below summarizes the influence of these factors on the degradation of benzoic acid by Pseudomonas sp. SCB32. nih.gov
Benzoate-degrading microorganisms are ecologically significant in a variety of environments, particularly in the context of bioremediation.
Wastewater Treatment: In industrial wastewater treatment plants, microbial communities are essential for mineralizing organic pollutants. researchgate.net Benzoate and its derivatives can be present in effluents from industries such as food and beverage production. researchgate.net The presence of robust benzoate-degrading microbial populations in these systems is vital for the effective removal of these compounds. researchgate.netcapes.gov.br The ability of some bacteria, like certain Azoarcus species, to degrade benzoate under both aerobic and anaerobic conditions makes them particularly valuable in treatment processes that involve fluctuating oxygen levels. nih.govcsic.es
Marine Sediments: Anoxic marine sediments are significant sinks for aromatic pollutants. frontiersin.orgnih.gov Anaerobic biodegradation, particularly under sulfate-reducing conditions, is a key process for the natural attenuation of these compounds. frontiersin.orgnih.gov The syntrophic metabolism of benzoate is highly relevant in these environments, where fermenting bacteria and sulfate (B86663) reducers work in concert. frontiersin.orgnih.gov Studies have shown that the presence of conductive iron oxides like magnetite can enhance the rate of sulfate-dependent benzoate degradation in marine sediments, likely by facilitating direct interspecies electron transfer between syntrophic partners. frontiersin.orgnih.gov
Degradation of Related Aromatic Compounds via Benzoate Intermediates
Benzoate, or more specifically its activated form benzoyl-CoA, serves as a central intermediate in the anaerobic degradation pathways of numerous other aromatic compounds. oup.comnih.govethz.chfrontiersin.org This highlights the pivotal role of benzoate metabolism in the broader context of aromatic hydrocarbon bioremediation.
Many common pollutants, including toluene (B28343) and xylenes (B1142099) (components of BTEX), are ultimately converted to benzoyl-CoA before the aromatic ring is cleaved. frontiersin.orgwur.nl For example, the anaerobic degradation of toluene often proceeds through the oxidation of its methyl group, leading to the formation of benzoate. wur.nlnih.govresearchgate.net This conversion to a common intermediate allows the cell to utilize a single, central pathway for the breakdown of a wide variety of aromatic substrates. oup.comnih.gov
The degradation of terephthalate (B1205515), a compound used in the production of plastics, also proceeds via benzoate. nih.govnih.gov An enrichment culture capable of degrading terephthalate was also found to degrade benzoate without a lag phase, suggesting that benzoate is an intermediate in the terephthalate degradation pathway. nih.gov This metabolic convergence underscores the importance of understanding benzoate degradation for developing effective bioremediation strategies for a range of aromatic pollutants.
The table below lists some aromatic compounds that are degraded via benzoate or benzoyl-CoA intermediates.
Industrial and Catalytic Applications in Chemical Manufacturing Non Biomedical
Role as Chemical Intermediates in Fine Chemical Synthesis
Esters are fundamental intermediates in the field of organic chemistry, finding application in the synthesis of a wide array of products including drugs and polymers. rsc.org Tertiary esters, such as 3-Methylpentan-3-yl benzoate (B1203000), are valuable building blocks in fine chemical synthesis. The esterification of tertiary alcohols to produce these intermediates can be challenging due to steric hindrance, which makes traditional synthesis methods less effective. tandfonline.com However, the development of specialized catalytic processes has made these compounds more accessible for use in producing other specialty chemicals and fine chemicals. google.com
The synthesis of 3-Methylpentan-3-yl benzoate itself involves the reaction of 3-methylpentan-3-ol with benzoic acid or its derivatives. This ester can then participate in further chemical transformations. For instance, the ester group can be reduced to an alcohol using agents like lithium aluminum hydride or undergo nucleophilic substitution reactions, making it a versatile intermediate for creating more complex molecules. evitachem.com
Applications in Specialty Chemical Production
While specific applications for this compound are not extensively documented in public literature, the broader class of alkyl benzoates serves various functions in specialty chemical production. Alkyl benzoates are commonly used as solvents, plasticizers, and preservatives. nih.govpsu.edu For example, C12-15 Alkyl Benzoate is widely used as an emollient, a texture enhancer, and a solvent for sunscreen agents in cosmetic formulations. atamanchemicals.comatamanchemicals.com It is valued for its ability to impart a light, non-greasy feel to products. atamanchemicals.com
Given the properties of similar long-chain alkyl benzoates, it is plausible that this compound could find use in applications requiring a specialty solvent or as a plasticizer, particularly where its tertiary alkyl structure might confer specific solubility or stability properties. The production of such specialty esters can be achieved through various methods, including biocatalytic processes designed to create cosmetic-grade esters. cir-safety.orgresearchgate.net
Catalytic Roles of Benzoate Derivatives or Related Compounds
Benzoate derivatives play significant roles in catalysis, either as part of the catalyst structure or as additives that facilitate chemical transformations.
Benzoate has been shown to be an effective ligand or additive in various transition-metal catalyzed reactions. In certain ruthenium-catalyzed C-H arylation reactions, the presence of a benzoate salt was found to be crucial for the reaction to proceed. acs.org The benzoate ligand is believed to enhance the electron-rich character of the metal center and facilitate ligand dissociation, which is a key step in the catalytic cycle. acs.org
In copper-catalyzed reactions, benzoate additives can also play a critical role. For instance, silver benzoate has been successfully used to facilitate the copper-catalyzed C-N coupling of iodoazoles with aromatic nitrogen heterocycles, a reaction that otherwise gives low yields. nih.gov This demonstrates the potential of benzoate salts to improve the efficiency and scope of important bond-forming reactions in organic synthesis. The interaction between metal ions and benzoate is primarily electrostatic, and the formation of metal-benzoate complexes can be a driving force in these catalytic processes. tubitak.gov.tr
| Catalyst System | Reaction Type | Role of Benzoate | Reference |
|---|---|---|---|
| [Ru(t-BuCN)6][BArF4] with Sodium Benzoate | C-H Arylation | Essential additive to enable catalytic activity. | acs.org |
| CuI with Silver Benzoate | C-N Coupling | Additive to improve reaction yield. | nih.gov |
| Cu(OAc)2 with Amidoxazoline Directing Group | ortho-C-H Sulfonylation | Benzoic acid derivatives used as substrates with directing groups for selective functionalization. | researchgate.net |
The synthesis of sterically hindered esters like this compound from tertiary alcohols is often challenging. tandfonline.com Conventional Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, gives poor yields with tertiary alcohols. tandfonline.commasterorganicchemistry.com Consequently, specialized catalytic methods have been developed.
One effective method is the copper-catalyzed oxidative esterification of aldehydes with dialkyl peroxides, which serves as a source for the tertiary alcohol. rsc.org This approach provides a practical route to tertiary alkyl esters under mild conditions. rsc.org Another strategy involves the use of reusable solid acid catalysts, such as halides of indium, gallium, zinc, and iron, for the selective esterification of tertiary alcohols with acid anhydrides. google.com This method can achieve high conversion and selectivity with minimal byproducts. google.com Zirconium-based solid acids have also been shown to be effective for the synthesis of methyl benzoates. mdpi.com
| Catalytic Method | Reactants | Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Oxidative Esterification | Aldehydes and Dialkyl Peroxides | Copper complex | Mild conditions, good to excellent yields. | rsc.org |
| Solid Acid Catalysis | Tertiary Alcohols and Acid Anhydrides | Reusable solid acids (e.g., Indium halides) | High conversion and selectivity, reusable catalyst. | google.com |
| Direct Esterification with Cation Exchange Resin | Tertiary Alcohols and Carboxylic Acids | Sulfonic acid cation exchange resin | Avoids high temperatures, can be run continuously. | google.com |
| Microwave-Assisted Synthesis | Benzoic Acid and Alcohols | Acid catalyst (e.g., Sulfuric acid) | Reduced reaction time, energy efficiency. | uwlax.eduijsdr.org |
Green Chemistry and Sustainable Synthesis in Benzoate Ester Production
In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for producing benzoate esters. uwlax.edu One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. uwlax.eduijsdr.org For example, the synthesis of butyl benzoate was achieved in 6 minutes using microwave irradiation, compared to 45 minutes with conventional heating. ijsdr.org
The development of reusable solid acid catalysts also aligns with green chemistry principles by minimizing catalyst waste and simplifying product purification. google.commdpi.com After the reaction, these heterogeneous catalysts can be easily separated from the reaction mixture and reused in subsequent batches. mdpi.com Furthermore, electrochemical methods for the reduction of benzoic acid esters using water as a hydrogen source represent a green alternative to traditional reduction methods that often rely on hazardous reagents. rsc.org The development of new synthesis pathways from renewable resources is also opening up new possibilities for the large-scale, sustainable production of alkyl benzoates. acs.org
Future Research Directions for 3 Methylpentan 3 Yl Benzoate
Exploration of Novel and Efficient Synthetic Routes
The synthesis of sterically hindered esters like 3-Methylpentan-3-yl benzoate (B1203000) presents unique challenges. Traditional Fischer esterification, while common for primary and some secondary alcohols, is often inefficient for tertiary alcohols due to steric hindrance and the propensity for elimination side reactions. stackexchange.com Future research should, therefore, concentrate on developing novel and more efficient synthetic methodologies.
One promising avenue is the further development of transesterification methods. The preparation of benzoate esters of tertiary alcohols has been demonstrated through transesterification, suggesting a viable alternative to direct esterification. acs.org Investigating a broader range of catalysts and reaction conditions for the transesterification of methyl benzoate or other simple benzoate esters with 3-methyl-3-pentanol (B165633) could lead to higher yields and milder reaction conditions.
Furthermore, the exploration of enzyme-catalyzed synthesis, or biocatalysis, offers a green and highly selective alternative. While the enzymatic hydrolysis of esters is well-documented, the reverse reaction for the synthesis of bulky esters like 3-Methylpentan-3-yl benzoate is an area ripe for investigation. nih.gov Identifying or engineering enzymes (lipases, esterases) that can efficiently catalyze the esterification of tertiary alcohols would be a significant breakthrough, offering a sustainable and atom-economical synthetic route.
Key research questions in this area include:
Can novel Lewis or Brønsted acid catalysts be designed to overcome the steric hindrance in the direct esterification of 3-methyl-3-pentanol?
What are the optimal conditions for the transesterification synthesis of this compound, considering catalyst type, temperature, and removal of byproducts?
Which microbial enzymes exhibit the highest activity and selectivity for the synthesis of tertiary alkyl benzoates?
Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms governing the formation and hydrolysis of this compound is crucial for optimizing its synthesis and predicting its behavior. The esterification of tertiary alcohols is known to proceed through a different mechanism than primary or secondary alcohols, involving the formation of a stable tertiary carbocation. stackexchange.com
Future research should employ a combination of advanced experimental techniques and computational modeling to further elucidate these pathways. Kinetic studies, such as those performed for the esterification of benzoic acid with other alcohols, can provide valuable data on reaction orders and activation energies. researchgate.net Isotope labeling experiments can definitively track the movement of atoms and confirm the proposed mechanisms. wikipedia.org
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful tool to model reaction intermediates and transition states, providing insights into the energetics of different mechanistic pathways. researchgate.net Such studies can help in the rational design of catalysts and the prediction of reaction outcomes under various conditions.
Specific areas for investigation include:
Detailed kinetic analysis of the acid-catalyzed esterification of 3-methyl-3-pentanol with benzoic acid to quantify the rates of competing elimination and substitution reactions.
In-situ spectroscopic studies (e.g., NMR, IR) to identify and characterize reaction intermediates in real-time.
DFT modeling of the reaction energy profiles for both the formation and hydrolysis of this compound to identify rate-determining steps and the influence of catalyst structure.
Development of Highly Selective and Sustainable Catalytic Processes
The development of efficient, selective, and reusable catalysts is a cornerstone of green chemistry and a critical area for future research on this compound synthesis. While homogeneous acids like sulfuric acid can be effective, they pose challenges in terms of separation, corrosion, and waste generation. mdpi.com
A major focus should be on heterogeneous solid acid catalysts. Materials like modified montmorillonite (B579905) clays (B1170129) and zirconium-based solid acids have shown promise in esterification reactions. mdpi.comijstr.org Future work could explore the synthesis and application of novel solid acids with tailored pore structures and acid site densities to accommodate the bulky tertiary alcohol and promote selective esterification over dehydration. The honeycomb structure of a Zr/Ti solid acid, for instance, has been shown to enhance catalytic activity by providing a favorable reaction environment. mdpi.com
Another promising direction is the use of recyclable, environmentally benign catalysts. Zirconium(IV) dichloride oxide hydrate (B1144303) (ZrOCl₂·8H₂O) has been reported as an efficient and reusable catalyst for the esterification of various carboxylic acids. nih.gov Investigating its applicability to the synthesis of tertiary alkyl benzoates could lead to more sustainable processes. Simple zinc(II) salts have also been shown to be effective and recyclable for the solvent-free esterification of fatty acids and could be explored for this system. acs.orgnih.gov
Research in this area should address:
The design and synthesis of mesoporous solid acid catalysts with optimized properties for the esterification of tertiary alcohols.
The evaluation of the catalytic activity, selectivity, and reusability of various metal-based catalysts, including those based on zinc and zirconium.
The development of catalytic systems that can operate under solvent-free or green solvent conditions to minimize environmental impact.
Expansion of Non-Biomedical Industrial Applications and Value-Added Transformations
While esters have a wide range of industrial uses, the specific applications of a bulky ester like this compound are yet to be fully explored. echochemgroup.companoleo.comvertecbiosolvents.comquora.com Its physical properties, likely a liquid with low volatility and a unique scent, could make it suitable for specialized applications.
Future research should investigate its potential as a fragrance component, a solvent for specific applications, or a plasticizer for polymers where its bulky nature could impart unique properties. panoleo.com Its use in cosmetics and personal care products as a skin-conditioning agent or emollient, similar to other alkyl benzoates, is another area for investigation. cosmeticsinfo.org
Beyond direct use, the transformation of this compound into other value-added chemicals is an exciting prospect. For example, the development of new and effective synthesis pathways for alkyl benzoates from renewable sources opens up possibilities for their use as platform chemicals or even in hydrogen storage applications. acs.org Research into the selective cleavage or modification of the ester bond or the aromatic ring could lead to the synthesis of novel chemical intermediates.
Potential areas for future application-based research include:
Evaluation of the sensory properties of this compound for its potential use in the fragrance industry.
Assessment of its performance as a high-performance solvent or a specialty plasticizer.
Exploration of its role as a precursor for the synthesis of other functional molecules through selective chemical transformations.
Q & A
Q. Table 1: Example Experimental Design for Synthesis Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Molar Ratio (Alcohol:Acid Chloride) | 1:1 – 1:1.5 | 1:1.2 |
| Temperature (°C) | 50–90 | 75 |
| Catalyst (wt%) | 1–5 | 3 |
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm ester linkage and branching in the 3-methylpentan-3-yl moiety. Peaks at δ 7.4–8.1 ppm (aromatic protons) and δ 1.2–1.6 ppm (tertiary methyl groups) are diagnostic .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate purity and identify volatile impurities (e.g., unreacted alcohol or benzoyl chloride derivatives) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm ester carbonyl stretching (~1710 cm) and absence of hydroxyl peaks (~3400 cm) .
Advanced: How does pH and temperature affect the stability of this compound in aqueous matrices?
Answer:
Stability studies should use accelerated degradation protocols :
- pH dependence : Hydrolysis is minimized at neutral pH (t > 30 days at pH 7), but accelerates under acidic (pH < 4) or alkaline (pH > 9) conditions due to ester cleavage. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .
- Thermal stability : At 40°C, degradation increases by 15–20% over 14 days. Use Arrhenius modeling to predict shelf life under storage conditions .
Q. Table 2: Degradation Kinetics at 25°C
| pH | Rate Constant (k, day) | t (days) |
|---|---|---|
| 3 | 0.045 | 15.4 |
| 7 | 0.002 | 346.6 |
| 10 | 0.032 | 21.7 |
Advanced: What are the dominant degradation pathways of this compound under UV irradiation?
Answer:
UV exposure induces:
Photolysis of the ester bond : Generates benzoic acid and 3-methylpentan-3-ol.
Radical-mediated oxidation : Forms hydroxylated derivatives (e.g., 4-hydroxybenzoate).
Validate pathways using LC-QTOF-MS to detect fragment ions (e.g., m/z 105 for benzoyl cation) and isotopic labeling to track oxygen incorporation .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound analogs?
Answer:
Contradictions often arise from:
- Matrix effects : Differences in solvent systems or biological matrices (e.g., plasma vs. buffer). Standardize assay conditions using guidelines from clinical trials on sodium benzoate .
- Concentration thresholds : Bioactivity may follow a biphasic response. Perform dose-response curves across 3–5 log units.
- Systematic reviews : Apply Cochrane criteria to evaluate study quality, heterogeneity, and publication bias .
Advanced: What methodologies are suitable for studying the controlled release of this compound in polymer matrices?
Answer:
- Microencapsulation : Use emulsion-solvent evaporation with poly(lactic-co-glycolic acid) (PLGA). Optimize parameters (stirring speed, polymer ratio) via CCD, as shown in emamectin benzoate studies .
- In vitro release profiling : Simulate physiological conditions (pH 7.4, 37°C) and analyze release kinetics using the Higuchi model.
Q. Table 3: Key Parameters for PLGA Microencapsulation
| Parameter | Optimal Range | Impact on Encapsulation Efficiency |
|---|---|---|
| Stirring Speed (rpm) | 800–1200 | Higher speed reduces particle size |
| PLGA Concentration (wt%) | 5–10 | Increased viscosity improves drug loading |
Basic: What precautions are necessary when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatilized ester.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .
- Waste disposal : Hydrolyze waste with NaOH (1 M) to convert ester into benign benzoate salts .
Advanced: How can computational modeling predict the solvent interactions of this compound?
Answer:
- Molecular dynamics (MD) simulations : Calculate solubility parameters (Hansen solubility) in solvents like ethanol or hexane.
- Density Functional Theory (DFT) : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
